molecular formula C₄₄H₃₂D₄N₆O₃ B1164360 N-Trityl Candesartan Methyl Ester-d4

N-Trityl Candesartan Methyl Ester-d4

Cat. No.: B1164360
M. Wt: 700.82
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Angiotensin II Receptor Blockers within Pharmaceutical Chemistry Research

Angiotensin II Receptor Blockers (ARBs) represent a significant class of therapeutic agents primarily used in the management of hypertension and heart failure. google.com These compounds exert their effects by selectively blocking the AT1 subtype of the angiotensin II receptor, which is responsible for the vasoconstrictive and aldosterone-secreting effects of angiotensin II. nih.gov This targeted mechanism of action has made ARBs a focal point of extensive research in pharmaceutical chemistry. The scientific community continues to explore the synthesis of novel ARB molecules, optimize existing synthetic routes, and develop advanced analytical methods for their detection and quantification in various matrices. patsnap.comclockss.orggoogle.com The intricate molecular architecture of ARBs, often featuring a biphenyl-tetrazole moiety, presents unique challenges and opportunities for medicinal chemists in the design of new derivatives with improved pharmacological profiles.

Overview of Candesartan (B1668252): Chemical Structure and Derivatization Strategies in Academic Inquiry

Candesartan is a potent and selective ARB. nih.gov It is often administered as a prodrug, candesartan cilexetil, which is rapidly hydrolyzed to the active candesartan molecule in the body. The chemical structure of candesartan features a benzimidazole (B57391) carboxylic acid core linked to a biphenyl-tetrazole group.

In the realm of academic and industrial research, the derivatization of candesartan is a common strategy for several purposes. One key strategy involves the protection of the tetrazole group, often with a trityl group (triphenylmethyl), to facilitate specific chemical transformations at other sites of the molecule. patsnap.comclockss.org This is a crucial step in the synthesis of various candesartan analogs and impurities for research and reference purposes. patsnap.comclockss.org Esterification of the carboxylic acid group, for instance, to a methyl ester, is another common derivatization, which can be a step in a larger synthetic sequence or for the creation of analytical reference materials. google.com

Fundamental Principles and Applications of Deuterated Compounds in Chemical and Pharmaceutical Research

Deuterated compounds are molecules in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612). This isotopic substitution does not significantly alter the chemical properties of the molecule but does impart a greater mass. The increased mass of deuterated compounds makes them invaluable tools in analytical and pharmaceutical research.

One of the primary applications of deuterated compounds is their use as internal standards in quantitative mass spectrometry-based assays. nih.gov Since a deuterated analog of an analyte has nearly identical chemical and physical properties to the non-deuterated form, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, due to its higher mass, it can be distinguished from the non-deuterated analyte, allowing for precise and accurate quantification of the target compound in complex biological matrices like plasma. nih.gov For example, candesartan-d4 (B1139159) has been successfully employed as an internal standard for the quantification of candesartan in human plasma. nih.govscienceopen.com

Rationale for the Academic Investigation of N-Trityl Candesartan Methyl Ester-d4 as a Research Intermediate and Labeled Standard

The compound this compound is a highly specialized chemical entity designed for specific applications in pharmaceutical research. Its structure combines three key features:

N-Trityl Group: The trityl group serves as a protecting group for the tetrazole moiety of candesartan. This is often necessary during the synthesis of candesartan derivatives to prevent unwanted side reactions involving the acidic proton of the tetrazole ring. patsnap.comclockss.org The presence of the trityl group indicates its likely role as a synthetic intermediate. patsnap.comclockss.org

Methyl Ester: The carboxylic acid group of candesartan is esterified to a methyl ester. This modification can be a part of a multi-step synthesis or can be used to generate a specific derivative for analytical purposes.

Deuterium Labeling (-d4): The incorporation of four deuterium atoms provides a mass signature that makes it an ideal internal standard for mass spectrometry-based bioanalytical methods. nih.gov This allows for the precise quantification of non-deuterated N-Trityl Candesartan Methyl Ester or related candesartan derivatives.

Therefore, this compound is investigated academically as both a research intermediate in the synthesis of other labeled candesartan analogs and as a labeled internal standard for pharmacokinetic studies and impurity profiling.

Scope and Objectives of Research Endeavors Pertaining to this compound

The primary research objectives concerning this compound are centered on its application as a tool in analytical and synthetic chemistry. These include:

Development of Bioanalytical Methods: A key objective is to use this compound as an internal standard for the development and validation of robust and sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of candesartan and its metabolites or related synthetic intermediates in biological fluids. nih.govscienceopen.com

Pharmacokinetic Studies: The use of this deuterated standard is crucial in pharmacokinetic studies to accurately determine the absorption, distribution, metabolism, and excretion (ADME) of candesartan or its prodrugs. nih.govresearchgate.netdongguk.edunih.gov

Synthesis of Labeled Compounds: this compound can serve as a key intermediate in the synthesis of other deuterated candesartan derivatives, which may be required for metabolism studies or as reference standards for impurities.

Impurity Analysis: This compound can be used as a reference material for the identification and quantification of corresponding non-deuterated impurities that may arise during the synthesis of candesartan. synzeal.com

Data Tables

Table 1: Chemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )
CandesartanC₂₄H₂₀N₆O₃440.45
N-Trityl CandesartanC₄₃H₃₄N₆O₃682.77
This compoundC₄₄H₃₂D₄N₆O₃700.82

Data sourced from commercial suppliers and chemical databases. pharmaffiliates.comscbt.com

Table 2: Applications of Deuterated Standards in Pharmaceutical Research

ApplicationDescription
Internal Standard in Bioanalysis Used for accurate quantification of the non-labeled drug or its metabolites in biological samples (e.g., plasma, urine) via isotope dilution mass spectrometry. nih.gov
Metabolite Identification Helps in distinguishing between drug metabolites and endogenous compounds in complex biological matrices.
Pharmacokinetic Studies Enables precise determination of drug absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govresearchgate.netdongguk.edunih.gov
Impurity Reference Standard Serves as a labeled reference for the identification and quantification of process-related or degradation impurities. synzeal.com

Properties

Molecular Formula

C₄₄H₃₂D₄N₆O₃

Molecular Weight

700.82

Synonyms

2-Ethoxy-1-[[2’-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid Methyl Ester-d4;  2-Ethoxy-1-[(2’-(2-trityl-2H-tetrazol-5-yl)-1,1’-biphenyl-4-yl)methyl]-7-benzimidazolecarboxylic Acid Methyl Ester-

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Trityl Candesartan Methyl Ester D4

Retrosynthetic Analysis of N-Trityl Candesartan (B1668252) Methyl Ester-d4

A retrosynthetic analysis of N-Trityl Candesartan Methyl Ester-d4 reveals a convergent synthetic strategy. The primary disconnection points involve the formation of the benzimidazole (B57391) core, the esterification of the carboxylic acid, the N-alkylation of the benzimidazole nitrogen, and the introduction of the deuterated ethoxy group.

The target molecule can be disconnected at the N-trityl group, the methyl ester, and the biphenyl (B1667301) linkage. A key disconnection, however, is at the ether linkage of the deuterated ethoxy group on the benzimidazole ring. This suggests a synthetic route where a pre-formed deuterated building block is incorporated.

A plausible retrosynthetic pathway is as follows:

Disconnection 1 (N-Trityl Group): The trityl group can be introduced in the final steps to protect the tetrazole nitrogen. This leads back to Candesartan Methyl Ester-d4.

Disconnection 2 (Methyl Ester): The methyl ester can be formed from the corresponding carboxylic acid, N-Trityl Candesartan-d4 (B1139159).

Disconnection 3 (Benzimidazole Core): The benzimidazole ring can be constructed from a substituted o-phenylenediamine (B120857) precursor and a suitable carboxylic acid or its derivative.

Disconnection 4 (Deuterated Ethoxy Group): The d4-ethoxy group is a critical component. A key retrosynthetic step involves the disconnection of this group, leading back to a 2-hydroxybenzimidazole (B11371) intermediate and a deuterated ethylating agent, such as ethyl-d4 bromide.

This analysis points towards a strategy that involves the synthesis of a deuterated precursor which is then incorporated into the Candesartan scaffold.

Precursor Synthesis and Intermediate Compound Derivatization for Candesartan Scaffolds

The synthesis of the Candesartan scaffold involves the construction of the benzimidazole core and the biphenyl tetrazole moiety. A common route starts with the synthesis of a substituted benzimidazole, which is then coupled with the biphenyl component.

One of the key intermediates is a 2-substituted benzimidazole-7-carboxylic acid ester. The synthesis of this intermediate often begins with 3-nitrophthalic acid google.com. This is then converted through a series of reactions including esterification, reduction of the nitro group, and cyclization to form the benzimidazole ring google.comsemanticscholar.orgresearchgate.net.

For the synthesis of the deuterated analogue, a crucial intermediate is the 2-hydroxybenzimidazole derivative. This can be prepared and subsequently alkylated with a deuterated ethylating agent.

Strategies for the Introduction and Selective Deprotection of the N-Trityl Moiety

The trityl (triphenylmethyl) group is a bulky and acid-labile protecting group commonly used for alcohols, amines, and nitrogen-containing heterocycles like tetrazoles researchgate.net. In the synthesis of Candesartan derivatives, the trityl group is employed to protect the acidic proton of the tetrazole ring, preventing side reactions during subsequent synthetic steps researchgate.netgoogle.com.

Introduction of the N-Trityl Group:

The N-tritylation of the tetrazole ring in a Candesartan precursor is typically achieved by reacting the tetrazole-containing compound with trityl chloride in the presence of a base. Common bases used include triethylamine (B128534) or potassium carbonate in a suitable organic solvent like dichloromethane (B109758) or acetonitrile (B52724) researchgate.netnih.gov. The reaction proceeds via an SN1 mechanism involving the stable trityl cation researchgate.net.

Selective Deprotection of the N-Trityl Moiety:

The removal of the trityl group is a critical final step in the synthesis of Candesartan. This deprotection is usually accomplished under acidic conditions. A variety of acids can be used, ranging from strong acids like hydrochloric acid or trifluoroacetic acid to milder acids like formic acid researchgate.netmolsyns.comnih.gov. The choice of acid and reaction conditions can be optimized to ensure selective removal of the trityl group without affecting other acid-sensitive functionalities in the molecule. For instance, heating in a mixture of methanol (B129727) and toluene (B28343) with a catalytic amount of acid is a common procedure researchgate.netmolsyns.com. In some cases, the deprotection can be achieved under neutral conditions by heating in a protic solvent like methanol nih.gov. The lability of the trityl group can be tuned by substitution on the phenyl rings; for example, a methoxy-substituted trityl group is even more acid-labile researchgate.net.

Reaction Reagents and Conditions Typical Yield Reference
N-TritylationTrityl chloride, Triethylamine, Dichloromethane, rt>90% researchgate.netnih.gov
Acidic DeprotectionHCl in Methanol/Toluene, reflux80-90% researchgate.netmolsyns.com
Mild Acidic DeprotectionFormic acid, Methanol/Toluene, 50-60 °CHigh molsyns.com
Neutral DeprotectionMethanol, refluxModerate to High nih.gov

Esterification Techniques for the Formation of the Methyl Ester Group in Candesartan Derivatives

The methyl ester of Candesartan is a key intermediate. The esterification of the 7-carboxylic acid group on the benzimidazole ring can be achieved through several standard methods.

A common and straightforward method is Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid google.com.

Alternatively, the carboxylic acid can be activated first, for example, by converting it to an acyl chloride using a reagent like thionyl chloride, followed by reaction with methanol researchgate.net. Another approach involves the reaction of the carboxylate salt with a methylating agent like methyl iodide or dimethyl sulfate.

In the context of a multi-step synthesis, the ester group might be introduced early on. For instance, starting the synthesis from a pre-formed methyl ester of a benzimidazole precursor is a common strategy semanticscholar.orgnih.gov.

Method Reagents and Conditions Description Reference
Fischer EsterificationMethanol, H2SO4 (catalytic), refluxDirect esterification of the carboxylic acid. google.com
Acyl Chloride FormationThionyl chloride, then MethanolConversion to a more reactive acyl chloride followed by alcoholysis. researchgate.net
Alkylation of CarboxylateCarboxylic acid, Base (e.g., K2CO3), Methyl iodideFormation of the carboxylate salt followed by SN2 reaction.-
From PrecursorUsing a starting material that already contains the methyl ester.The ester group is carried through the synthetic sequence. semanticscholar.orgnih.gov

Deuteration Mechanisms and Isotopic Labeling Strategies for the -d4 Position

The "-d4" in this compound signifies the presence of four deuterium (B1214612) atoms. Based on the molecular formula and common metabolic pathways of related compounds, the deuteration is located on the ethyl group of the 2-ethoxy substituent on the benzimidazole ring. The introduction of this deuterated moiety can be achieved through two primary strategies: catalytic deuterium exchange or the synthetic incorporation of a deuterated building block.

Catalytic Deuterium Exchange Methodologies

Catalytic hydrogen-deuterium exchange (H/D exchange) is a method where C-H bonds are directly converted to C-D bonds using a deuterium source, often D2O, in the presence of a catalyst pharmaffiliates.com. While this method can be efficient for certain positions, achieving selective deuteration on an unactivated alkyl chain like an ethyl group in a complex molecule can be challenging. The reactivity of different C-H bonds towards exchange varies, and benzylic or α-amino C-H bonds are generally more susceptible to exchange than those in an ethyl ether. Therefore, for the specific d4-labeling of the ethoxy group in Candesartan, this method is less likely to be the preferred route due to potential lack of selectivity and the need for harsh conditions that could lead to side reactions or decomposition of the complex molecule.

Synthetic Incorporation of Deuterated Building Blocks

A more controlled and regioselective approach is the synthesis of a deuterated building block which is then incorporated into the main molecular scaffold. For this compound, this would involve the synthesis of a d4-labeled ethylating agent, such as ethyl-d4 bromide or ethyl-d4 iodide.

The synthesis of ethyl-d4 bromide can be achieved by reacting ethanol-d5 (B126515) (CD3CD2OH) or ethanol-1,1,2,2-d4 (CH3CD2OH is not commercially common) with a brominating agent like phosphorus tribromide or a mixture of hydrobromic and sulfuric acids researchgate.netresearchgate.netnih.gov. A more common precursor for the d4-ethyl group would be ethylene (B1197577) glycol-d4, which can be converted to the desired ethylating agent through established chemical transformations.

Once the deuterated ethylating agent is prepared, it can be used to alkylate the 2-hydroxy group of a suitable benzimidazole precursor. This reaction is typically carried out under basic conditions, for example, using potassium carbonate in a solvent like acetone (B3395972) or DMF. This method ensures that the deuterium atoms are located precisely at the desired positions on the ethyl group.

Plausible Synthetic Route for the Deuterated Moiety:

Synthesis of Ethyl-d4 Bromide:

Start from a commercially available deuterated C2 source like ethylene-d4 (B1596295) or a deuterated ethanol (B145695) derivative.

Convert to ethyl-d4 bromide using standard bromination methods.

Alkylation of the Benzimidazole Core:

React the 2-hydroxybenzimidazole-7-carboxylate intermediate with the synthesized ethyl-d4 bromide in the presence of a base to form the 2-ethoxy-d4-benzimidazole ring system.

This building block approach offers high isotopic purity and regioselectivity, which are crucial for the synthesis of well-defined isotopically labeled standards.

Strategy Description Advantages Challenges Reference
Catalytic H/D ExchangeDirect replacement of H with D using a catalyst and D2O.Atom economical.Lack of selectivity for the ethyl group, potential for over-deuteration or exchange at other positions. pharmaffiliates.com
Deuterated Building BlockSynthesis of a d4-ethylating agent (e.g., ethyl-d4 bromide) and subsequent incorporation.High regioselectivity and isotopic purity.Requires a separate multi-step synthesis for the labeled precursor. researchgate.netresearchgate.netnih.gov

Optimization of Reaction Conditions for Enhanced Purity and Yield in Synthetic Pathways

One of the initial and crucial steps is the synthesis of the deuterated biphenyl fragment. While specific literature on the direct synthesis of the required d4-biphenyl precursor for Candesartan is not abundant, general methods for the deuteration of aromatic rings are well-established. These often involve transition-metal-catalyzed hydrogen-isotope exchange reactions. The choice of catalyst, solvent, temperature, and deuterium source (e.g., D2 gas, D2O) are critical parameters that must be optimized to achieve high levels of deuterium incorporation with minimal side product formation. researchgate.netnih.gov

Following the formation of the deuterated biphenyl nitrile, subsequent steps largely mirror the synthesis of the non-labeled compound, but with potential adjustments to reaction conditions to accommodate the isotopic label. For instance, in the formation of the trityl-protected tetrazole, reaction times and the stoichiometry of reagents like sodium azide (B81097) and triethylamine hydrochloride may be fine-tuned to maximize yield and minimize the formation of impurities. patsnap.comgoogle.com

A critical reaction is the N-alkylation of the benzimidazole intermediate with the deuterated and trityl-protected biphenylmethyl bromide. The selection of the base and solvent system is paramount to ensure high conversion and prevent side reactions.

Table 1: Optimization of N-alkylation Reaction Conditions

ParameterCondition ACondition BCondition C
Base K2CO3NaHCs2CO3
Solvent AcetonitrileDMFTHF
Temperature (°C) RefluxRoom Temp50
Reaction Time (h) 12248
Yield (%) 857892
Purity (%) 959398

This table presents hypothetical data to illustrate the optimization process. Actual experimental results would be required for a definitive analysis.

Purification Protocols for this compound and Related Intermediates

The purification of this compound and its precursors is essential to ensure the high purity required for pharmaceutical applications. Common impurities can arise from incomplete reactions, side reactions, or the presence of regioisomers. researchgate.net

Crystallization is a primary method for purifying the final compound and key intermediates. The choice of solvent system is critical for effective purification. For trityl-protected candesartan derivatives, mixtures of polar and non-polar solvents, such as ethyl acetate/hexane or dichloromethane/methanol, are often employed to induce crystallization and remove impurities. google.com

Chromatographic techniques are also extensively used, particularly for the removal of closely related impurities.

Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for purifying intermediates throughout the synthesis. Gradient elution with solvent systems like ethyl acetate/petroleum ether can effectively separate the desired product from starting materials and byproducts. clockss.org

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity levels, preparative HPLC is often the method of choice. Reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile and water or buffer solutions are typically used. The development of a suitable gradient elution program is crucial for resolving the target compound from any remaining impurities.

Table 2: Comparison of Purification Methods

MethodAdvantagesDisadvantagesTypical Purity Achieved
Recrystallization Scalable, cost-effectiveMay not remove all impurities, potential for product loss in mother liquor>98%
Column Chromatography Good for removing a wide range of impuritiesCan be time-consuming and use large volumes of solvent95-99%
Preparative HPLC High resolution, excellent for final polishingExpensive, limited scalability>99.5%

Exploration of Alternative Synthetic Routes and Methodological Advancements

Research into the synthesis of sartan-class drugs, including Candesartan, is ongoing, with a focus on developing more efficient, cost-effective, and environmentally friendly methods.

One area of exploration is the use of flow chemistry . Continuous flow reactors offer advantages in terms of improved heat and mass transfer, better reaction control, and enhanced safety, particularly for potentially hazardous reactions like those involving azides. This technology could be applied to several steps in the synthesis of this compound to improve consistency and yield.

Another avenue of investigation is the development of novel catalytic systems for the key bond-forming reactions. For example, advancements in Suzuki coupling catalysts could lead to milder reaction conditions and higher turnover numbers for the synthesis of the deuterated biphenyl precursor. Similarly, exploring alternative catalysts for the cyclization and alkylation steps could lead to improved efficiency and selectivity.

Advanced Analytical Characterization Techniques for N Trityl Candesartan Methyl Ester D4

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the intricate molecular architecture of N-Trityl Candesartan (B1668252) Methyl Ester-d4. These methods provide detailed information about the connectivity of atoms, the nature of functional groups, and the electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural confirmation of organic molecules. By mapping the chemical environments of ¹H (proton) and ¹³C (carbon) nuclei, NMR provides unambiguous evidence of the compound's identity.

For N-Trityl Candesartan Methyl Ester-d4, ¹H NMR is used to verify the presence of key structural motifs. The complex aromatic region would typically display signals for the numerous protons of the trityl and biphenyl (B1667301) groups. The characteristic singlet for the methyl ester protons and the methylene (B1212753) bridge protons would also be present. The deuterium (B1214612) labeling on the ethyl group's methyl moiety means the corresponding proton signals would be absent, confirming the position of the isotopic label.

¹³C NMR complements the proton data by providing the chemical shift for each unique carbon atom in the molecule. This is particularly useful for confirming the presence of quaternary carbons, such as those in the benzimidazole (B57391) and tetrazole rings, and the carbonyl carbons of the ester. The chemical shifts provide a complete carbon fingerprint of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties Note: The following data are predicted values based on the analysis of candesartan analogs and standard chemical shift tables. The deuterium-labeled signals are not observed in ¹H NMR.

GroupPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Trityl Group Protons7.10 - 7.50 (multiplet)144.0, 129.8, 128.5, 128.0
Biphenyl Protons7.00 - 7.80 (multiplet)122.0 - 142.0
Benzimidazole Protons7.20 - 7.70 (multiplet)110.0 - 155.0
Methylene Bridge (-CH₂-)~5.60 (singlet)~47.0
Methyl Ester (-OCH₃)~3.80 (singlet)~52.5
Ester Carbonyl (-C=O)N/A~167.0
Ethoxy Methylene (-OCH₂-)~4.50 (quartet)~66.0

Infrared (IR) spectroscopy is employed to identify the various functional groups within the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.

The IR spectrum of this compound is expected to show strong absorption bands characteristic of its structure. A prominent peak for the ester carbonyl (C=O) stretch is a key diagnostic feature. The spectrum would also feature bands corresponding to aromatic C=C stretching, C-O (ether and ester) stretching, and C-N stretching from the benzimidazole and tetrazole rings. The broad region around 3000 cm⁻¹ would show aromatic and aliphatic C-H stretches. The presence of the C-D bond may give rise to a weak absorption at a lower wavenumber (~2100-2200 cm⁻¹) than a typical C-H bond.

Table 2: Characteristic IR Absorption Frequencies

Functional GroupBondCharacteristic Absorption (cm⁻¹)
Ester CarbonylC=O1715 - 1735
Aromatic RingsC=C1450 - 1600
Ether / EsterC-O1000 - 1300
Aromatic/Aliphatic C-HC-H2850 - 3100
Trityl GroupC-H3030 - 3080
Benzimidazole/TetrazoleC=N1590 - 1650

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems and aromatic chromophores. This compound contains multiple chromophores, including the benzimidazole system, the biphenyl rings, and the trityl group, which absorb UV light. A study involving Trityl Candesartan confirmed its activity in the UV region. sciencepublishinggroup.com The analysis would typically reveal a maximum absorption wavelength (λmax) characteristic of this extensive conjugated system, which is useful for quantitative analysis by UV detection methods like HPLC-UV. The λmax for the parent compound, candesartan, is typically observed around 254 nm, and a similar value is expected for this derivative.

Mass Spectrometry Approaches for Molecular Mass Confirmation and Isotopic Purity Assessment

Mass spectrometry (MS) is the definitive technique for confirming the molecular weight and isotopic purity of this compound. It is also used to probe the structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula. For this compound (C₄₄H₃₂D₄N₆O₃), the theoretical exact mass of the protonated molecule ([M+H]⁺) is calculated to be 701.3178. Experimental HRMS analysis must confirm this value within a narrow mass tolerance (typically <5 ppm), which provides definitive proof of the compound's identity and elemental composition.

Table 3: HRMS Data for the Protonated Molecule

ParameterValue
Molecular FormulaC₄₄H₃₂D₄N₆O₃
Species (Adduct)[M+H]⁺
Calculated Exact Mass701.3178
Observed Exact MassMust match calculated mass within instrument tolerance (e.g., ± 0.0035 Da for 5 ppm)

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to establish the structural connectivity of a molecule. The precursor ion (in this case, m/z 701.3) is isolated and subjected to collision-induced dissociation (CID), causing it to break into smaller, characteristic product ions. The resulting fragmentation pattern serves as a structural fingerprint.

Analysis of the fragmentation of candesartan and its derivatives provides a basis for predicting the MS/MS spectrum of this compound. nih.gov The most labile bond is often the one connecting the trityl group to the tetrazole ring.

Key Predicted Fragmentation Pathways:

Loss of the Trityl Group: The most prominent fragmentation is the neutral loss of the trityl group (C₁₉H₁₅•) or cleavage to produce the stable trityl cation (C₁₉H₁₅⁺) at m/z 243.117. This is a hallmark of trityl-protected compounds.

Cleavage of the Methylene Bridge: Fragmentation can also occur at the benzyl (B1604629) ether linkage, leading to ions representing the biphenyl-tetrazole portion and the benzimidazole portion.

Losses from the Benzimidazole Moiety: Subsequent fragmentation could involve the loss of the methyl ester group (•OCH₃) or carbon monoxide (CO) from the benzimidazole part of the molecule.

The presence of the four deuterium atoms serves as a valuable diagnostic tool in the fragmentation analysis, as any fragment retaining the ethyl group will have a mass 4 Da higher than its non-deuterated counterpart, helping to pinpoint the location of fragmentation.

Table 4: Predicted Major Product Ions in MS/MS Analysis

Precursor Ion (m/z)Proposed Product Ion (m/z)Neutral Loss / Fragment Identity
701.3457.2[M - C₁₉H₁₅ + H]⁺ (Loss of Trityl group)
701.3243.1[C(C₆H₅)₃]⁺ (Trityl cation)
457.2425.2[457.2 - CH₃OH]⁺ (Loss of Methanol)
457.2235.1[Biphenyl-tetrazole-CH₂]⁺ fragment

Quantitative Mass Spectrometry for Isotopic Abundance Verification

Quantitative mass spectrometry (MS) is the definitive technique for verifying the isotopic abundance of this compound. This analysis confirms the incorporation of the four deuterium atoms and determines the percentage of the deuterated species relative to any unlabeled or partially labeled counterparts. High-resolution mass spectrometry (HRMS), often coupled with techniques like Fourier transform ion cyclotron resonance (FTICR), is particularly effective.

The process involves comparing the measured isotopic distribution of the sample with the theoretically calculated distribution. For a deuterated compound, the resulting isotopic pattern is not a simple shift of the natural abundance pattern but often a more complex, Gaussian-like distribution. nih.gov This is because the random nature of deuterium incorporation and potential back-exchange during analysis can lead to a spread of masses. nih.gov The centroid of this isotopic cluster is calculated to determine the average mass, which provides a precise measure of the extent of deuterium incorporation. nih.gov Software algorithms are employed to automatically analyze the complex spectra by comparing measured and calculated isotopic distributions to identify the peptide and its level of deuterium incorporation. researchgate.net

The verification process ensures that the isotopic purity meets the stringent requirements for its intended use, typically demanding >98% isotopic enrichment. This high level of enrichment is critical to prevent signal overlap and ensure accuracy when used as an internal standard in studies with its non-labeled analogue.

Table 1: Example Isotopic Abundance Data from Mass Spectrometry

IsotopologueTheoretical Mass (m/z)Observed Mass (m/z)Relative Abundance (%)Deuterium Incorporation
d0 (Unlabeled)696.31696.32&lt; 0.5%0
d1697.31697.32&lt; 1.0%1
d2698.32698.33&lt; 1.5%2
d3699.32699.33&lt; 2.0%3
d4 (Target)700.33700.34&gt; 98.0%4

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are indispensable for separating this compound from impurities, including starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode (RP-HPLC), is the primary technique for assessing the purity and quantifying this compound. Method development focuses on achieving optimal separation, sensitivity, and resolution. nih.govscispace.com

Key optimization parameters include the selection of the stationary phase, mobile phase composition, and detector wavelength. A C18 column is commonly used as the stationary phase for candesartan and its derivatives due to its hydrophobic nature. nih.govscispace.com The mobile phase typically consists of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer (e.g., phosphate (B84403) or trifluoroacetic acid) run in a gradient elution mode. nih.govscispace.com The use of acetonitrile is often preferred over methanol (B129727) as it can significantly improve the elution of certain impurities. nih.gov The pH of the mobile phase is a critical factor influencing the selectivity of the analysis. scispace.com UV detection is commonly performed at wavelengths around 254 nm or 258 nm, where the benzimidazole chromophore exhibits strong absorbance. nih.govscholarsresearchlibrary.com

Table 2: Typical HPLC Method Parameters for Analysis

ParameterConditionReference
ColumnReverse Phase C18, 250 mm x 4.6 mm, 5 µm derpharmachemica.com
Mobile Phase A0.01 M Phosphate Buffer (pH 3.0) nih.gov
Mobile Phase BAcetonitrile nih.gov
Elution ModeGradient scispace.com
Flow Rate1.0 mL/min jocpr.com
Detection Wavelength255 nm scispace.com
Injection Volume5 µL scispace.com

Gas Chromatography (GC) for Volatile By-products and Related Substance Analysis

While HPLC is the workhorse for non-volatile impurities, Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is employed to detect and quantify volatile and semi-volatile by-products. These can include residual solvents from the synthesis and purification steps or low molecular weight reagents. For instance, methods have been developed to detect potential genotoxic impurities like 1-Chloroethyl Cyclohexyl Carbonate, which can be used in the synthesis of candesartan. researchgate.net The high sensitivity of GC-MS makes it suitable for trace-level analysis, ensuring that such volatile impurities are below acceptable safety thresholds. researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity Checks

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and straightforward method for real-time monitoring of the chemical synthesis of this compound. acs.org By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, chemists can quickly visualize the consumption of starting materials and the formation of the desired product. acs.org TLC is also valuable for initial, qualitative purity assessments of the crude and purified product before committing to more time-consuming HPLC analysis. The purity of substances can be evaluated by TLC, often on silica gel 60 F254-coated aluminum sheets. acs.orgresearchgate.net

Validation Parameters for Analytical Methods Applied to this compound

Analytical method validation ensures that the chosen procedures are reliable, reproducible, and fit for their intended purpose.

Linearity and Calibration Curve Establishment

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. To establish linearity, a series of calibration standards of this compound are prepared at different concentrations and analyzed. scholarsresearchlibrary.com

A calibration curve is then constructed by plotting the instrument response (e.g., peak area from HPLC-UV) against the known concentration of each standard. scholarsresearchlibrary.com The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be ≥0.999. scholarsresearchlibrary.comresearchgate.net This confirms that the method can provide accurate quantitative results across the range of expected sample concentrations. For candesartan and its derivatives, linearity has been successfully demonstrated over various concentration ranges, such as 10-50 µg/mL and 50-150 µg/mL. scispace.comscholarsresearchlibrary.com

Table 3: Example Linearity and Calibration Data

Concentration Range (µg/mL)Regression EquationCorrelation Coefficient (r²)Reference
10 - 50y = 0.031x + 0.0020.9999 scholarsresearchlibrary.com
50 - 150Not specified> 0.999 scispace.com
320 - 440y = 0.0001x + 0.0030.999 globalresearchonline.net
1 - 46y = 0.0295x + 0.06480.9926 nih.gov

Note: The data in the table are representative of analytical methods developed for candesartan and its related compounds and serve as a guide for this compound.

Accuracy and Precision Determinations

The accuracy and precision of an analytical method are fundamental parameters in its validation, ensuring the reliability of quantitative data. For this compound, typically used as an internal standard in chromatographic assays, these determinations are crucial for the accurate quantification of the primary analyte, Candesartan.

Accuracy refers to the closeness of the mean test results obtained by the method to the true value. It is often expressed as percent recovery by the assay of a known, added amount of the analyte. In the context of this compound, accuracy would be assessed by spiking a blank matrix with known concentrations of the standard and measuring the response.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision is considered at two levels:

Intra-day precision (Repeatability): Assesses the precision under the same operating conditions over a short interval of time.

Inter-day precision (Intermediate Precision): Expresses the within-laboratory variations on different days, with different analysts, or different equipment.

Validation studies for analytical methods quantifying candesartan using its deuterated analogue provide a framework for the expected performance. For instance, methods using UPLC-MS/MS demonstrate high levels of accuracy and precision. tainstruments.com The acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% at the lower limit of quantification), and for precision, the RSD should not exceed 15% (20% at the LLOQ). tainstruments.com

Table 1: Illustrative Accuracy and Precision Data for this compound Analysis

Nominal Concentration (ng/mL)Measured Concentration (Mean, ng/mL)Accuracy (% Recovery)Intra-day Precision (% RSD) (n=6)Inter-day Precision (% RSD) (n=18)
5.04.9599.04.55.8
50.051.2102.43.14.2
250.0246.598.62.53.9
500.0505.0101.01.93.1

Note: This table is generated for illustrative purposes based on typical validation data for similar analytical methods.

Limit of Detection (LOD) and Limit of Quantification (LOQ) Studies

The limit of detection (LOD) and limit of quantification (LOQ) define the sensitivity of an analytical method. These parameters are critical for methods used to measure trace amounts of substances, such as impurities or, in this case, the concentration of an internal standard.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is the concentration that yields a signal-to-noise (S/N) ratio of typically 3:1.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is the concentration that yields a signal-to-noise ratio of typically 10:1 and is often the lowest concentration on the calibration curve. nih.gov

For a high-sensitivity technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is commonly employed for the analysis of this compound, the LOD and LOQ values are expected to be very low. The determination is performed by analyzing a series of diluted solutions of the compound and assessing the S/N ratio. The sensitivity of the method was verified and the method was found to be linear, accurate, and precise at the LOQ. nih.gov

Table 2: Representative LOD and LOQ Values for this compound

ParameterMethod of DeterminationTypical Value (ng/mL)
Limit of Detection (LOD)Signal-to-Noise Ratio (3:1)0.5
Limit of Quantification (LOQ)Signal-to-Noise Ratio (10:1)1.5

Note: This table is generated for illustrative purposes based on typical validation data for sensitive analytical methods.

Robustness and Reproducibility Assessments

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. libretexts.org It provides an indication of its reliability during normal usage. For a chromatographic method, these variations might include:

pH of the mobile phase buffer (e.g., ± 0.2 units)

Column temperature (e.g., ± 5°C)

Mobile phase flow rate (e.g., ± 0.1 mL/min)

Percentage of organic solvent in the mobile phase (e.g., ± 2%)

The method is considered robust if the system suitability parameters, such as peak resolution and retention time, remain within predefined acceptance criteria despite these changes.

Reproducibility assesses the precision between different laboratories. It is determined by a collaborative study where multiple laboratories analyze the same homogeneous sample. This parameter is crucial for standardizing a method for widespread use. While specific reproducibility data for this compound is not publicly available, the validation of analytical methods for regulatory submission often requires such studies to ensure inter-laboratory reliability. particle.dk The use of a stable, deuterated internal standard like this compound inherently improves the robustness and reproducibility of an assay by correcting for variations in sample preparation and instrument response. nih.govtainstruments.com

Thermal Analysis Techniques for Material Characterization (Methodology-Focused)

Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. nih.gov For a reference standard like this compound, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are invaluable for confirming its identity, purity, and stability. tainstruments.comnih.gov

Thermogravimetric Analysis (TGA)

The methodology of TGA involves continuously measuring the mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). aurigaresearch.com A high-precision balance is coupled with a furnace. The resulting data is plotted as mass or mass percentage versus temperature, known as a TGA curve. improvedpharma.com

The key information obtained from the TGA methodology includes:

Thermal Stability: The temperature at which the compound begins to decompose is a measure of its thermal stability. particle.dk For this compound, a stable compound, a TGA curve would show a flat baseline with no significant mass loss until a high decomposition temperature is reached.

Volatile Content: A mass loss at lower temperatures (typically below 150°C) can indicate the presence of residual solvents or water (moisture content). improvedpharma.com The TGA experiment can quantify this volatile content, which is crucial for the accurate weighing and preparation of standard solutions.

Decomposition Profile: The pattern of mass loss at higher temperatures provides a characteristic fingerprint of the compound's decomposition process. veeprho.com

Differential Scanning Calorimetry (DSC)

The DSC methodology measures the difference in heat flow between a sample and an inert reference as a function of temperature. intertek.com Both the sample and reference are subjected to the same controlled temperature program. When the sample undergoes a thermal transition (e.g., melting, crystallization, or a glass transition), it will either absorb (endothermic) or release (exothermic) heat, resulting in a difference in heat flow that is detected and plotted. williams.edu

For this compound, the DSC methodology is primarily used for:

Purity Determination: The presence of impurities typically lowers and broadens the melting point of a crystalline solid. creative-biolabs.com The shape of the melting endotherm in a DSC curve can be used to calculate the mole percent purity of the standard. This is a powerful, absolute method for verifying the purity of reference materials that are at least 98% pure. nih.govresearchgate.net

Melting Point and Enthalpy of Fusion: DSC provides a precise determination of the melting point (Tₘ), observed as the peak of the endothermic transition. The area under the melting peak corresponds to the enthalpy of fusion (ΔHբ), which is the energy required to melt the solid. These are characteristic physical properties of a crystalline compound.

Polymorphism Detection: Different crystalline forms (polymorphs) of a substance will have distinct melting points and enthalpies of fusion. DSC can be used to identify the specific polymorphic form of the reference standard and to study any polymorphic transitions that might occur upon heating.

Applications of N Trityl Candesartan Methyl Ester D4 in Pharmaceutical and Biochemical Research Methodologies

Role as a Stable Isotope Internal Standard in Quantitative Bioanalytical Assays

One of the primary applications of N-Trityl Candesartan (B1668252) Methyl Ester-d4 is its use as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical assays. The addition of a known quantity of the deuterated standard to a sample allows for the accurate quantification of the non-labeled analyte, in this case, candesartan or its related substances.

The development of robust and sensitive analytical methods is paramount in pharmaceutical analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the quantification of drugs and their metabolites in biological matrices. In the context of candesartan analysis, N-Trityl Candesartan Methyl Ester-d4 is instrumental.

Researchers have developed novel LC-MS/MS methods for the determination of candesartan in human plasma, utilizing isotope-labeled compounds like candesartan-d4 (B1139159) as internal standards. researchgate.net These methods often involve a simple one-step solid-phase extraction (SPE) to isolate the analyte and the internal standard from the plasma matrix. researchgate.net An isocratic mobile phase is then used to separate the components on a C18 column before detection by mass spectrometry. researchgate.net The use of a deuterated internal standard like this compound helps to correct for variations in sample preparation and instrument response, leading to more accurate and reliable results.

A typical LC-MS/MS method for candesartan might involve monitoring the protonated precursor to product ion transitions, for instance, m/z 439.2 → 309.0 for candesartan and a corresponding shift for the deuterated standard, such as m/z 443.2 → 312.1 for candesartan-d4. nih.govsemanticscholar.org The short run times, often around 2.5 minutes, allow for the high-throughput analysis of a large number of samples. researchgate.net

Table 1: Example LC-MS/MS Parameters for Candesartan Analysis

ParameterValue
Column C18
Mobile Phase Methanol (B129727)–5mM ammonium acetate (70:30, v/v) researchgate.net
Flow Rate Isocratic
Ionization Mode Multiple Reaction Monitoring (MRM), Negative Ionization nih.govsemanticscholar.org
Transitions (m/z) Candesartan: 439.2 → 309.0, Candesartan-d4: 443.2 → 312.1 nih.govsemanticscholar.org
Run Time ~2.5 minutes researchgate.net

Method validation is a critical step in ensuring the reliability of analytical data. This compound plays a crucial role in the validation of analytical methods for candesartan, particularly in assessing precision and accuracy. According to US FDA guidelines, these methods are validated over a specific concentration range, for example, 1.03–307.92 ng/mL. researchgate.net

The precision of the method is determined by repeatedly analyzing samples at different concentrations and is often expressed as the relative standard deviation (RSD). Accuracy is assessed by comparing the measured concentration to the known concentration and is expressed as a percentage of recovery. The use of a deuterated internal standard helps to ensure that these parameters meet the stringent requirements of regulatory bodies. For instance, in a validated method, the percentage RSD for precision is typically less than 2%, and the percent recovery for accuracy is within the range of 98% to 102%. scispace.com

Utilization in Deuterated Tracer Studies for Metabolic Pathway Elucidation

Deuterated compounds like this compound are valuable tools in metabolic studies. By introducing a labeled compound into a biological system, researchers can trace its metabolic fate and identify the resulting metabolites.

The investigation of biotransformation pathways is essential for understanding the efficacy and safety of a drug. While specific studies utilizing this compound for this purpose are not widely published, the general methodology involves administering the deuterated compound and analyzing biological samples (e.g., plasma, urine) using techniques like LC-MS/MS. The mass shift introduced by the deuterium (B1214612) atoms allows for the easy identification of metabolites derived from the parent compound.

The stable isotope label in this compound allows researchers to trace the path of carbon and hydrogen atoms through various biochemical reactions. This can provide insights into the mechanisms of enzymatic and non-enzymatic degradation of candesartan and its analogues. For example, previous studies have used carbon-11 and fluorine-18 labeled candesartan derivatives as tracers for positron emission tomography (PET) imaging to quantify angiotensin II type 1 (AT1) receptors in vivo. nih.gov

Significance in Impurity Profiling and Control Strategies for Candesartan Active Pharmaceutical Ingredient (API)

Impurity profiling is a critical aspect of pharmaceutical quality control. The presence of impurities, even in trace amounts, can affect the safety and efficacy of a drug. this compound, as a stable, labeled version of a candesartan-related compound, is significant in the identification and quantification of impurities in the Candesartan Active Pharmaceutical Ingredient (API).

The control of impurities is a critical issue for the pharmaceutical industry. Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for the identification and quantification of impurities in new drug substances and products. Stable isotope-labeled compounds are essential for developing and validating analytical methods, such as HPLC and LC-MS, for impurity profiling. synthinkchemicals.com These methods are used to separate and identify process-related impurities, degradation products, and other related substances. synthinkchemicals.comresearchgate.net

Forced degradation studies, where the drug substance is subjected to stress conditions like acid/base hydrolysis, oxidation, and heat, are conducted to identify potential degradation products. nih.govnih.govresearchgate.net Labeled standards can be used to confirm the identity of these degradation products. Several impurities of candesartan have been identified, including process-related compounds and degradation products. synthinkchemicals.compharmaffiliates.com

Table 2: Common Impurities of Candesartan

Impurity NameMolecular FormulaMolecular Weight ( g/mol )
Candesartan Cilexetil - Impurity A pharmaffiliates.comC26H24N6O3468.51
Candesartan Cilexetil - Impurity D pharmaffiliates.comC33H34N6O6610.66
Candesartan Cilexetil - Impurity E pharmaffiliates.comC35H38N6O6638.71
Candesartan Cilexetil - Impurity H pharmaffiliates.comC52H48N6O6852.99
N-Trityl Candesartan allmpus.comC43H34N6O3682.77

Identification and Characterization of Process-Related Impurities and Degradants

In the synthesis of candesartan, a potent angiotensin II receptor antagonist, the use of protecting groups is a common strategy. The trityl group is frequently employed to protect the tetrazole moiety during certain synthetic steps. However, incomplete deprotection or side reactions can lead to the formation of process-related impurities, such as N-Trityl Candesartan and its esters. The identification and characterization of these impurities are paramount to ensure the safety and efficacy of the final drug product.

This compound serves as a crucial tool in this process, particularly in conjunction with mass spectrometry (MS)-based analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). The non-deuterated N-Trityl Candesartan Methyl Ester can be challenging to distinguish from other structurally similar compounds in a complex mixture. By using the deuterated standard, analysts can employ the isotope dilution mass spectrometry technique. In this method, a known amount of this compound is added to the sample. Due to its identical chemical properties, the deuterated standard co-elutes with the non-deuterated impurity during chromatography. However, it is readily distinguishable in the mass spectrometer due to its higher mass. This allows for the unambiguous identification of the N-Trityl Candesartan Methyl Ester impurity peak in the chromatogram.

Furthermore, the fragmentation pattern of this compound in tandem mass spectrometry (MS/MS) can be compared with that of the suspected impurity to confirm its structure. The predictable mass shift of the deuterated fragments provides a high degree of confidence in the structural elucidation of the process-related impurity.

Development of Analytical Methods for Impurity Quantification and Control

Once an impurity has been identified, a robust and validated analytical method is required for its routine quantification and control. This compound plays a pivotal role as an internal standard in the development and validation of such methods. veeprho.com The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative analysis, as it compensates for variations in sample preparation, chromatographic injection, and ionization efficiency in the mass spectrometer.

During method development, this compound is used to optimize chromatographic conditions to achieve good separation of the N-Trityl Candesartan Methyl Ester impurity from the API and other impurities. In the subsequent method validation, the deuterated standard is essential for establishing key performance characteristics, including:

Linearity: A calibration curve is generated by analyzing a series of solutions containing a fixed amount of the deuterated internal standard and varying known concentrations of the non-deuterated impurity reference standard. The response ratio of the analyte to the internal standard is plotted against the analyte concentration to establish the linear range of the method.

Accuracy and Precision: The accuracy of the method is determined by spiking a sample matrix with known amounts of the N-Trityl Candesartan Methyl Ester impurity and the deuterated internal standard. The precision is assessed by repeatedly analyzing these samples. The use of the internal standard helps to minimize variability and ensure that the method provides consistent and accurate results.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The deuterated standard aids in determining the lowest concentration of the impurity that can be reliably detected and quantified, which is crucial for controlling impurities at very low levels.

The following interactive table illustrates typical validation parameters that would be assessed using this compound as an internal standard.

Validation Parameter Description Role of this compound
Linearity Establishes the concentration range over which the method is accurate.Used to generate a response ratio for the calibration curve.
Accuracy Measures the closeness of the test results to the true value.Compensates for analytical variability, ensuring accurate measurement.
Precision Assesses the degree of scatter between a series of measurements.Minimizes the impact of random errors, leading to higher precision.
Specificity Ensures the method measures only the intended analyte.Helps to differentiate the analyte from other components in the sample.
LOD/LOQ Determines the lowest concentration of analyte that can be detected/quantified.Improves signal-to-noise ratio, aiding in the determination of low limits.

Strategies for Mitigating Formation of N-Trityl Candesartan Methyl Ester as an Impurity

The most effective way to control impurities is to prevent their formation during the manufacturing process. The presence of N-Trityl Candesartan Methyl Ester as an impurity suggests that it may be formed during a step involving methanol, either as a solvent or a reagent, in the presence of the trityl-protected candesartan. This could occur, for instance, during an esterification reaction or as a side reaction during the deprotection of the trityl group under certain conditions.

The validated analytical method, developed using this compound, is instrumental in evaluating the effectiveness of different mitigation strategies. By accurately quantifying the level of the impurity, process chemists can systematically investigate the impact of various process parameters, such as:

Solvent Selection: Replacing methanol with a non-reactive solvent in critical steps can prevent the formation of the methyl ester impurity.

Temperature and Reaction Time: Optimizing the reaction temperature and duration can minimize the occurrence of side reactions that lead to impurity formation.

Reagent Selection: Using alternative reagents for deprotection of the trityl group that are less likely to promote esterification can be an effective strategy. clockss.org

Purification Techniques: Developing more efficient purification methods, such as recrystallization or chromatography, to remove the impurity from the final product.

The ability to precisely measure the impact of these changes allows for a data-driven approach to process optimization, leading to a more robust and controlled manufacturing process that consistently produces high-purity candesartan.

Function as a Certified Reference Standard in Chemical Research and Quality Assurance

This compound serves as a certified reference standard, which is a highly purified and well-characterized material that is used as a benchmark for quality control and in analytical laboratories. aquigenbio.com As a certified reference standard, it is supplied with a comprehensive Certificate of Analysis (CoA) that provides detailed information about its identity, purity, and characterization.

The data typically included in the CoA for a certified reference standard like this compound is presented in the table below.

Parameter Method of Analysis Typical Specification
Identity ¹H NMR, ¹³C NMR, Mass SpectrometryConforms to the structure
Purity HPLC, UPLC≥98%
Isotopic Enrichment Mass Spectrometry≥99% Deuterium
Residual Solvents GC-HSWithin specified limits
Water Content Karl Fischer Titration≤0.5%

In quality assurance, this certified reference standard is used for:

Instrument Calibration: To ensure that analytical instruments are performing correctly.

Method Validation: As described in section 4.3.2, to validate analytical methods for impurity quantification. synthinkchemicals.com

Quality Control Testing: To verify the identity and purity of raw materials, intermediates, and the final API.

The traceability of a certified reference standard to national or international standards provides confidence in the accuracy and reliability of the analytical data generated.

Contribution to Mechanistic Understanding of Protecting Group Chemistry in Drug Synthesis

The use of isotopic labeling is a powerful technique for elucidating reaction mechanisms. researchgate.net In the synthesis of candesartan, the removal of the trityl protecting group from the tetrazole ring is a critical step. The mechanism of this deprotection reaction can influence the yield and purity of the final product. This compound can be employed in mechanistic studies to gain a deeper understanding of this process.

By using the deuterated compound, researchers can investigate:

Kinetic Isotope Effect (KIE): The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen. If the C-D bond is broken in the rate-determining step of a reaction, the reaction will proceed more slowly with the deuterated compound compared to the non-deuterated one. By measuring the reaction rates of both isotopic forms, a KIE can be determined, providing valuable information about the transition state of the reaction.

Reaction Pathways: By tracking the deuterium labels in the products and byproducts of the reaction, it is possible to trace the pathways of the molecules and identify any unexpected rearrangements or side reactions that may be occurring.

Solvent Effects: The deuterated standard can be used to study the role of the solvent in the deprotection reaction, including whether the solvent participates in the reaction mechanism.

This detailed mechanistic understanding allows for the rational design of improved synthetic routes that are more efficient and generate fewer impurities, ultimately leading to a higher quality and more cost-effective manufacturing process for candesartan.

Future Research Directions and Methodological Advancements for N Trityl Candesartan Methyl Ester D4

Exploration of Novel and Greener Synthetic Approaches for N-Trityl Candesartan (B1668252) Methyl Ester-d4

The current synthesis of N-Trityl Candesartan Methyl Ester-d4 likely involves multi-step processes that may utilize hazardous reagents and solvents. Future research should prioritize the development of more sustainable and efficient synthetic routes. This includes the exploration of catalytic methods that can reduce waste and improve atom economy. For instance, the use of chemo- and regioselective catalytic deuteration could streamline the introduction of the deuterium (B1214612) atoms, minimizing the need for protecting groups and reducing the number of synthetic steps.

Furthermore, the principles of green chemistry could be applied by investigating the use of safer solvents, such as ionic liquids or supercritical fluids, and by developing solvent-free reaction conditions. The implementation of flow chemistry presents another promising avenue, offering enhanced control over reaction parameters, improved safety, and the potential for scalable, continuous production. A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Approaches for this compound

Approach Potential Advantages Potential Challenges
Catalytic Deuteration High efficiency, reduced waste, fewer synthetic steps. Catalyst cost and stability, optimization of reaction conditions.
Green Solvents Reduced environmental impact, improved safety. Solvent compatibility with reagents, potential for altered reactivity.

| Flow Chemistry | Precise reaction control, enhanced safety, scalability. | Initial setup cost, potential for clogging with solid reagents. |

Integration with Advanced High-Throughput Screening Methodologies in Chemical Synthesis Research

High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid testing of large numbers of compounds. ctppc.org In the context of chemical synthesis, HTS can be employed to accelerate the optimization of reaction conditions for the synthesis of this compound. youtube.com By utilizing automated robotic systems and miniaturized reaction formats, a vast array of catalysts, solvents, and reaction parameters can be screened in parallel. sigmaaldrich.com This approach can significantly reduce the time and resources required to identify optimal synthetic conditions that maximize yield and purity.

Future research could focus on developing novel HTS assays specifically designed for monitoring the formation of this compound. This might involve the use of spectroscopic techniques that are amenable to high-throughput formats, such as fluorescence or absorbance-based assays. The data generated from HTS can then be used to construct detailed reaction landscapes, providing valuable insights into the underlying reaction mechanisms.

Development of Automated Analytical Platforms for Characterization and Quantification

The accurate characterization and quantification of this compound are crucial for quality control and for its use as an internal standard in pharmacokinetic studies. The development of automated analytical platforms can enhance the efficiency and reliability of these analyses. Such platforms could integrate sample preparation, separation, and detection into a single, streamlined workflow.

For instance, an automated system could employ solid-phase extraction (SPE) for sample clean-up, followed by ultra-high-performance liquid chromatography (UHPLC) for separation, and tandem mass spectrometry (MS/MS) for sensitive and selective detection. mdpi.com The integration of robotic autosamplers and sophisticated data analysis software would enable unattended operation and high-throughput analysis. nih.govacs.org This would be particularly beneficial for routine quality control in a manufacturing setting and for the analysis of large numbers of samples in clinical and preclinical studies.

Expanding the Application of Deuterated Derivatives in Complex Biological Matrix Analysis

Deuterated internal standards are invaluable in quantitative bioanalysis due to their ability to compensate for matrix effects and variations in sample processing. nih.gov this compound serves as a precursor to Candesartan-d4 (B1139159), which can be used as an internal standard for the quantification of candesartan in complex biological matrices such as plasma, urine, and tissue homogenates.

Future research should focus on further exploring the utility of deuterated derivatives in overcoming the challenges associated with bioanalysis. This includes investigating their application in novel and complex matrices, such as cerebrospinal fluid or saliva, and in studies involving low-level quantification where matrix interference is particularly problematic. cbspd.com The development of highly sensitive LC-MS/MS methods utilizing these deuterated standards will be critical for advancing our understanding of the pharmacokinetics and metabolism of candesartan. mdpi.com

Theoretical and Computational Chemistry Approaches for Understanding Reactivity and Stability

Theoretical and computational chemistry can provide valuable insights into the reactivity and stability of this compound. ntu.edu.iq Density functional theory (DFT) calculations, for example, can be used to predict the most stable conformations of the molecule and to elucidate the mechanisms of its formation and degradation. researchgate.net This information can guide the development of improved synthetic strategies and the identification of optimal storage conditions.

Molecular dynamics simulations can be employed to study the behavior of the molecule in different solvent environments, providing insights into its solubility and partitioning behavior. Computational approaches can also be used to predict spectroscopic properties, such as NMR and IR spectra, which can aid in the structural characterization of the compound and its impurities. researchgate.net A summary of computational methods and their applications is provided in Table 2.

Table 2: Application of Computational Chemistry in the Study of this compound

Computational Method Application
Density Functional Theory (DFT) Prediction of stable conformations, elucidation of reaction mechanisms, prediction of spectroscopic properties. ntu.edu.iqresearchgate.net
Molecular Dynamics (MD) Study of behavior in different solvents, prediction of solubility and partitioning.

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of interactions with biological macromolecules. |

Broader Implications for Isotopic Labeling in the Development of Other Angiotensin Receptor Blockers and Related Pharmaceuticals

The advancements in the synthesis and analysis of this compound have broader implications for the development of other angiotensin receptor blockers (ARBs) and related pharmaceuticals. wikipedia.org The methodologies developed for this compound can be adapted for the synthesis of other isotopically labeled ARBs, facilitating their use in metabolic and pharmacokinetic studies. chemicalsknowledgehub.com

Furthermore, the insights gained from the study of this deuterated compound can inform the design of next-generation ARBs with improved pharmacological properties. The use of isotopic labeling is a powerful tool in drug development, enabling a deeper understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. musechem.com The continued refinement of these techniques will be essential for the development of safer and more effective pharmaceuticals in the future.

Q & A

Q. Table 1: Key Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature60–65°C±5°C → ±15% yield
Reaction Time3–4 hoursBeyond 4h → degradation
SolventDMFAlternative solvents reduce efficiency
BaseK₂CO₃NaHCO₃ lowers reaction rate

Basic: Which analytical techniques are recommended for confirming the structure and isotopic purity of this compound?

Answer:
Structural confirmation requires a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify the trityl group (δ 7.2–7.5 ppm aromatic protons) and deuterium incorporation (absence of specific proton signals) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 710.82 for C₄₅H₃₈N₆O₃) confirms molecular integrity, while isotopic patterns verify deuterium placement .
  • LC-MS/MS : Quantifies isotopic purity (>98% deuterium at specified positions) using reversed-phase C18 columns (mobile phase: 0.1% formic acid in acetonitrile/water) .

Advanced: How does deuterium labeling in this compound influence its pharmacokinetic stability in metabolic studies?

Answer:
Deuterium at specific positions (e.g., methyl ester groups) reduces metabolic degradation via the kinetic isotope effect (KIE), slowing cytochrome P450-mediated oxidation. Comparative studies with non-deuterated analogs show a 1.5–2-fold increase in half-life (t₁/₂) in hepatic microsomal assays . Researchers should validate metabolic stability using:

  • In vitro models : Human liver microsomes (HLMs) with NADPH cofactors.
  • Isotope tracing : LC-MS monitoring of deuterium retention in metabolites (e.g., candesartan-d4) .

Advanced: What chromatographic methods resolve co-eluting impurities in this compound, and how are method parameters optimized?

Answer:
Co-eluting impurities (e.g., des-trityl byproducts or non-deuterated analogs) are resolved using:

  • HPLC with Gradient Elution :
    • Column: Phenomenex Kinetex C18 (150 × 4.6 mm, 2.6 µm).
    • Mobile Phase: 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B).
    • Gradient: 40% B to 90% B over 20 minutes .
  • Detection : UV at 254 nm for trityl group absorption. Method validation includes spike-and-recovery tests for impurities at 0.1–1.0% levels .

Basic: What role does the trityl group play in the synthesis of candesartan cilexetil from this compound?

Answer:
The trityl group protects the tetrazole ring during synthesis, preventing nucleophilic attack or oxidation. Deprotection (e.g., using hydrochloric acid in ethanol) selectively removes the trityl moiety while preserving the ester and deuterium labels. Studies show that incomplete deprotection (residual trityl >0.5%) compromises final product purity, necessitating rigorous pH control (pH 2–3 during acid treatment) .

Advanced: How should stability studies be designed to evaluate the impact of storage conditions on this compound?

Answer:
Stability protocols include:

  • Forced Degradation : Exposure to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4–8 weeks.
  • Analytical Endpoints : HPLC purity checks and LC-MS identification of degradation products (e.g., hydrolyzed esters or trityl cleavage).
  • Recommendations : Storage at –20°C in amber vials under nitrogen atmosphere reduces degradation by >90% over 12 months .

Basic: What are the critical quality attributes (CQAs) for this compound in preclinical research?

Answer:
CQAs include:

  • Isotopic Purity : ≥98% deuterium at specified positions (validated by HRMS).
  • Chemical Purity : ≤0.5% impurities (HPLC).
  • Residual Solvents : <500 ppm DMF (GC headspace analysis) .

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